4-Ethoxyphenyl 4-ethoxybenzoate chemical structure and properties
4-Ethoxyphenyl 4-ethoxybenzoate chemical structure and properties
An In-depth Technical Guide to 4-Ethoxyphenyl 4-ethoxybenzoate: Structure, Properties, and Synthesis
Abstract
4-Ethoxyphenyl 4-ethoxybenzoate is an aromatic ester with a symmetrical structure characterized by two para-substituted ethoxybenzene moieties linked by an ester functional group. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a detailed protocol for its synthesis and purification, and methods for its spectroscopic characterization. The document explores its established applications, particularly in the field of liquid crystals, and discusses its potential in medicinal chemistry, drawing from the known biological activities of its precursors. This guide is intended for researchers and scientists in materials science and drug development, offering foundational knowledge and practical methodologies for working with this compound.
Introduction and Scientific Context
4-Ethoxyphenyl 4-ethoxybenzoate belongs to the class of benzoate esters, a group of compounds widely utilized as intermediates and functional molecules in pharmaceuticals, polymers, and materials science.[1] The defining feature of this molecule is its rigid, rod-like structure conferred by the two phenyl rings, a characteristic that is often associated with liquid crystalline properties. Indeed, related compounds are known to form stable nematic phases, which are the active switching components in modern liquid crystal displays (LCDs).[2]
The presence of terminal ethoxy groups enhances the molecule's hydrophobicity and can influence its molecular packing in the solid state, which is critical for its material properties. Furthermore, the ester linkage provides a site for potential hydrolytic activity, a feature often explored in the design of prodrugs. The precursor, 4-ethoxybenzoic acid, has demonstrated noteworthy anti-biofilm activity against Staphylococcus aureus, suggesting that its derivatives, including 4-Ethoxyphenyl 4-ethoxybenzoate, represent an intriguing scaffold for further investigation in antimicrobial drug development.[3] This guide will synthesize the available technical data to provide a holistic view of this compound for research and development professionals.
Chemical Identity and Molecular Structure
The fundamental identity of a chemical compound is rooted in its structure. The arrangement of atoms and bonds in 4-Ethoxyphenyl 4-ethoxybenzoate dictates its physical properties, reactivity, and potential applications.
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IUPAC Name: 4-ethoxyphenyl 4-ethoxybenzoate
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Synonyms: p-Ethoxyphenyl p-ethoxybenzoate
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Molecular Formula: C₁₈H₂₀O₄
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Molecular Weight: 300.35 g/mol
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CAS Number: 23676-08-6
The molecule consists of a central carboxylate group. The carbonyl carbon is bonded to a 4-ethoxyphenyl ring, and the ester oxygen is bonded to another 4-ethoxyphenyl ring. This symmetry and the presence of ether linkages are key to its properties.
Caption: Chemical structure of 4-Ethoxyphenyl 4-ethoxybenzoate.
Physicochemical Properties
The physical and chemical properties of a compound are critical for determining its suitability for various applications, from reaction conditions to formulation development.
| Property | Value | Source |
| Molecular Weight | 300.35 g/mol | (Calculated) |
| Appearance | White to off-white solid | (Typical for similar compounds) |
| Melting Point | 134-136 °C | (Predicted/Typical Range) |
| Boiling Point | > 400 °C | (Predicted) |
| Solubility | Insoluble in water; Soluble in organic solvents like Dichloromethane, Chloroform, Ethyl Acetate, and warm Hexane.[2][4] | (General chemical principles) |
| Density | ~1.2 g/cm³ | (Predicted) |
The high melting point is indicative of a stable crystal lattice structure, reinforced by the planarity and symmetry of the molecule. Its insolubility in water and good solubility in organic solvents are expected given its nonpolar aromatic structure and ether groups.[4] This solubility profile is crucial for selecting appropriate solvent systems for synthesis, purification, and analysis.
Synthesis and Purification
The most direct and common method for preparing 4-Ethoxyphenyl 4-ethoxybenzoate is through the esterification of 4-ethoxybenzoic acid with 4-ethoxyphenol. While various esterification methods exist (e.g., Fischer, acid chloride), a mild and efficient approach for this specific transformation is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is advantageous as it proceeds at room temperature and generally provides high yields.
Caption: Workflow for the synthesis of 4-Ethoxyphenyl 4-ethoxybenzoate.
Experimental Protocol: Steglich Esterification
This protocol describes a self-validating system where reaction progress is monitored, and product identity is confirmed.
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Reagent Preparation:
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In a 250 mL round-bottomed flask equipped with a magnetic stir bar, dissolve 4-ethoxybenzoic acid (1.0 eq) and 4-ethoxyphenol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of acid).
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Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution. Causality: DMAP serves as a nucleophilic catalyst, activating the carboxylic acid for esterification.
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Reaction Initiation:
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In a separate beaker, dissolve dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous DCM.
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Slowly add the DCC solution dropwise to the stirring reaction mixture at 0 °C (ice bath). Causality: Slow addition at a low temperature helps to control the exothermic reaction and minimize side product formation.
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Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
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Reaction Monitoring (Self-Validation):
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Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). Spot the starting materials and the reaction mixture. The reaction is complete upon the disappearance of the limiting starting material and the appearance of a new, higher Rf spot corresponding to the product.
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Workup and Isolation:
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Upon completion, a white precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will have formed.
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Filter the reaction mixture through a Celite pad to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
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Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Causality: The acid wash removes any unreacted DMAP and residual DCC. The bicarbonate wash removes any unreacted 4-ethoxybenzoic acid.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification:
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The crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or an ethyl acetate/hexane mixture and allow it to cool slowly to room temperature, then in a refrigerator, to form pure crystals.[2]
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Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
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Purity Confirmation (Self-Validation):
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Assess the purity of the final product by measuring its melting point. A sharp melting range close to the literature value indicates high purity.
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Further confirmation of structure and purity should be performed using the spectroscopic methods outlined below.
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Spectroscopic Characterization
To confirm the identity and purity of the synthesized 4-Ethoxyphenyl 4-ethoxybenzoate, a combination of spectroscopic techniques is essential. The expected data based on the molecule's structure are summarized below.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Two sets of doublets (AA'BB' systems) between δ 6.8-8.2 ppm. The protons ortho to the ester carbonyl will be further downfield (higher ppm) than those ortho to the ether oxygen. - Ethoxy Protons (-OCH₂CH₃): Two quartets around δ 4.1 ppm (for the -OCH₂-) and two triplets around δ 1.4 ppm (for the -CH₃). |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal around δ 165 ppm. - Aromatic Carbons: Multiple signals in the range of δ 114-164 ppm. The carbons bonded to oxygen will be the most downfield in this range. - Ethoxy Carbons (-OCH₂CH₃): Signals around δ 64 ppm (-OCH₂-) and δ 15 ppm (-CH₃). |
| FT-IR | - C=O Stretch (Ester): A strong, sharp absorption band around 1730-1740 cm⁻¹. - C-O Stretch (Ester & Ether): Strong bands in the region of 1250-1100 cm⁻¹. - Aromatic C=C Stretch: Medium absorptions around 1600-1450 cm⁻¹. - Aromatic C-H Stretch: Signals above 3000 cm⁻¹. |
| Mass Spec. (EI) | - Molecular Ion (M⁺): A peak at m/z = 300.35. - Key Fragments: Expect fragmentation patterns corresponding to the loss of ethoxy groups (M-45), the 4-ethoxyphenoxy group (M-137), or the 4-ethoxybenzoyl group (M-163). |
Note: Predicted spectral data is based on standard chemical shift and absorption frequency tables. Actual values may vary slightly based on solvent and instrument conditions.[5]
Applications and Research Interest
Established Application: Liquid Crystals
The primary and most well-documented interest in molecules with structures similar to 4-Ethoxyphenyl 4-ethoxybenzoate is in the field of materials science. Its rigid, calamitic (rod-like) shape is a strong predictor of mesophase behavior. Specifically, related benzoate esters are known to exhibit a nematic liquid crystal phase.[2] In this phase, the molecules lose positional order but maintain a general orientational order, allowing their alignment to be controlled by an external electric field. This is the fundamental principle behind LCD technology. Researchers in materials science can utilize this compound as a component in liquid crystal mixtures to modulate properties such as clearing point, viscosity, and dielectric anisotropy.
Potential Application: Drug Development and Medicinal Chemistry
While direct biological applications of 4-Ethoxyphenyl 4-ethoxybenzoate are not widely reported, its constituent parts suggest potential avenues for research.
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Antimicrobial Agents: Its precursor, 4-ethoxybenzoic acid, has been shown to inhibit biofilm formation in the pathogenic bacterium Staphylococcus aureus and to potentiate the efficacy of the antibiotic vancomycin.[3] This raises the possibility that 4-Ethoxyphenyl 4-ethoxybenzoate could act as a prodrug, being hydrolyzed in vivo to release the active acidic compound, or it may possess its own unique biological activity.
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Pharmaceutical Intermediates: Benzoate esters are common structural motifs in pharmaceuticals. This compound can serve as a versatile intermediate or scaffold for synthesizing more complex molecules. The ethoxy groups can enhance metabolic stability and modify pharmacokinetic properties compared to simpler hydroxyl or alkyl analogs.[1][6]
Safety and Handling
Based on safety data for structurally related chemicals, 4-Ethoxyphenyl 4-ethoxybenzoate should be handled with appropriate care in a laboratory setting.[7]
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General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Handle in accordance with good industrial hygiene and safety practices.[8][9]
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Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]
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Hazards: May cause skin, eye, and respiratory irritation.
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First Aid:
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Storage: Keep container tightly closed and store in a dry, cool, and well-ventilated place.[8]
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Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.
Disclaimer: This information is a summary. Always consult the specific Safety Data Sheet (SDS) for the compound before use.
Conclusion
4-Ethoxyphenyl 4-ethoxybenzoate is a symmetrical aromatic ester with significant potential in both materials science and as a subject of investigation in medicinal chemistry. Its well-defined structure leads to predictable physicochemical properties and allows for straightforward synthesis via established esterification methods like the Steglich protocol. The robust spectroscopic signature of the molecule enables unambiguous characterization and purity assessment. While its application in liquid crystal formulations is grounded in the properties of similar structures, its potential as a precursor for novel therapeutic agents, inspired by the anti-biofilm activity of its parent acid, warrants further exploration. This guide provides the foundational technical knowledge for scientists to confidently synthesize, characterize, and utilize this versatile compound in their research endeavors.
References
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Srinivasa, H. T., Devarajegowda, H. C., Arunkashi, H. K., & Meenakshi, T. G. (n.d.). 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2811. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Ethoxyphenyl 4-hydroxybenzoate. PubChem. Retrieved from: [Link]
-
Angene Chemical. (2025, February 11). Safety Data Sheet. Retrieved from: [Link]
-
NIST. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. In NIST Chemistry WebBook. Retrieved from: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic oxidative esterification of alcohols and aldehydes. Retrieved from: [Link]
-
Rowley, M. G., et al. (2020). 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin. International Journal of Antimicrobial Agents, 56(3), 106086. Available from: [Link]
-
NIST. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. In NIST Chemistry WebBook. Retrieved from: [Link]
-
SpectraBase. (n.d.). 2-ethoxy-4-((E)-{[(4-methylphenyl)sulfonyl]hydrazono}methyl)phenyl benzoate. Retrieved from: [Link]
-
mzCloud. (2018, March 28). 4 Ethoxy ethylbenzoate. Retrieved from: [Link]
-
The Good Scents Company. (n.d.). ethyl 4-ethoxybenzoate. Retrieved from: [Link]
- Google Patents. (n.d.). CN102531884A - Method for preparing 4-ethoxy phenylacetic acid.
-
Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 23676-09-7: Ethyl 4-ethoxybenzoate | CymitQuimica [cymitquimica.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.se [fishersci.se]
- 9. angenechemical.com [angenechemical.com]
- 10. file.bldpharm.com [file.bldpharm.com]
